molecular formula C16H8N2O4 B14382036 Bis(2-isocyanatophenyl)ethane-1,2-dione CAS No. 88658-60-0

Bis(2-isocyanatophenyl)ethane-1,2-dione

Cat. No.: B14382036
CAS No.: 88658-60-0
M. Wt: 292.24 g/mol
InChI Key: WJRHNIGAKFZQHY-UHFFFAOYSA-N
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Description

Bis(2-isocyanatophenyl)ethane-1,2-dione is a chemical compound known for its unique structure and reactivity It belongs to the class of α-dicarbonyl compounds, which are characterized by the presence of two carbonyl groups (C=O) adjacent to each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-isocyanatophenyl)ethane-1,2-dione typically involves the reaction of 2-isocyanatobenzaldehyde with a suitable reagent that facilitates the formation of the dione structure. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher quantities of the compound. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2-isocyanatophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ureas, carbamates, and alcohols.

Scientific Research Applications

Bis(2-isocyanatophenyl)ethane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-isocyanatophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The isocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and receptors, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-isocyanatophenyl)ethane-1,2-dione stands out due to its dual isocyanate groups, which confer unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

CAS No.

88658-60-0

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

1,2-bis(2-isocyanatophenyl)ethane-1,2-dione

InChI

InChI=1S/C16H8N2O4/c19-9-17-13-7-3-1-5-11(13)15(21)16(22)12-6-2-4-8-14(12)18-10-20/h1-8H

InChI Key

WJRHNIGAKFZQHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2N=C=O)N=C=O

Origin of Product

United States

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